Technical Documentation Center

1-Amino-1-cyclodecanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-1-cyclodecanecarboxylic acid
  • CAS: 215229-19-9

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Integration of 1-Amino-1-cyclodecanecarboxylic Acid in Peptide Engineering

Executive Summary In the landscape of modern peptide drug development, overcoming proteolytic instability and the lack of defined secondary structure remains a paramount challenge. As a Senior Application Scientist, I fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide drug development, overcoming proteolytic instability and the lack of defined secondary structure remains a paramount challenge. As a Senior Application Scientist, I frequently employ Cα-tetrasubstituted cyclic amino acids to enforce rigid conformational constraints on peptide backbones. Among these, 1-amino-1-cyclodecanecarboxylic acid (Ac10c) stands out. Featuring a massive 10-membered aliphatic ring, Ac10c introduces profound steric hindrance, effectively "freezing" local Ramachandran dihedral angles.

This technical guide details the physicochemical properties of Ac10c[1] and provides field-proven, self-validating protocols for its integration via Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture & Physicochemical Properties

Ac10c is a non-proteinogenic, cyclic α-amino acid. The presence of the cyclodecane ring at the alpha-carbon fundamentally alters its physicochemical behavior compared to canonical amino acids, rendering it highly lipophilic and sterically demanding[2].

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 1-Amino-1-cyclodecanecarboxylic acid
CAS Number 215229-19-9[1]
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol [2]
Structural Class Cα-tetrasubstituted cyclic amino acid
Lipophilicity (XLogP3) ~4.8 (Computed for CBZ-protected derivative)[3]
Primary Application Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Role in Peptide Conformational Restriction

The utility of Ac10c is rooted in pure physical chemistry. Canonical amino acids possess a small hydrogen atom at the α-carbon, allowing relatively free rotation around the ϕ (N-Cα) and ψ (Cα-C=O) bonds. In Ac10c, this α-proton is replaced by a bulky cyclodecane ring.

The Causality of Restriction: This Cα-tetrasubstitution creates massive steric clashes with adjacent amide carbonyls and NH groups. Consequently, the peptide backbone is forced into a highly restricted conformational space, strongly favoring the formation of 310​ -helices or specific β -turn motifs. This pre-organization reduces the entropic cost of receptor binding (enhancing target affinity) and physically shields the adjacent peptide bonds from the active sites of proteolytic enzymes (dramatically enhancing in vivo half-life).

G A Ac10c Incorporation (Cα-Tetrasubstitution) B Steric Clash (Cyclodecane Ring) A->B C Restriction of φ and ψ Angles B->C D Pre-organization of Bioactive Conformation C->D E Protease Shielding C->E F Enhanced Target Affinity D->F G Increased in vivo Half-Life E->G

Logical pathway of Ac10c-induced conformational restriction and its pharmacological benefits.

Experimental Workflows: SPPS Integration

Coupling Ac10c presents a significant synthetic hurdle. The same steric bulk that provides proteolytic stability also shields the activated carboxyl group during synthesis, making standard coupling reagents (like HBTU or TBTU) highly inefficient. To overcome this, we must manipulate the reaction kinetics using highly reactive active esters and thermal energy.

Step-by-Step Microwave-Assisted Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes to maximize surface area.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to expose the N-terminal amine.

  • Activation (The Causality of Reagent Choice): Do not use HBTU. Instead, activate Fmoc-Ac10c-OH (3 eq) using HATU (2.9 eq) and HOAt (3 eq) with DIEA (6 eq).

    • Why HOAt? The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as an internal base to accelerate the aminolysis of the sterically hindered active ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 15 minutes.

    • Why microwave? Thermal energy increases the molecular collision frequency, overcoming the massive activation energy barrier imposed by the cyclodecane ring.

  • Washing: Wash the resin vigorously with DMF (5 x 1 min) to remove excess reagents.

SPPS Start Resin-Bound Peptide (Free N-terminus) Activation Activate Fmoc-Ac10c-OH (HATU / HOAt / DIEA) Start->Activation Coupling Microwave Coupling (75°C, 15 mins) Activation->Coupling Wash DMF Wash (3x) Coupling->Wash Kaiser Kaiser Test (Self-Validation) Wash->Kaiser Success Fmoc Deprotection (20% Piperidine) Kaiser->Success Negative (Yellow) Fail Double Coupling (DIC / OxymaPure) Kaiser->Fail Positive (Blue) Fail->Wash

Step-by-step workflow for the microwave-assisted coupling of Ac10c during SPPS.

Analytical Validation: The Self-Validating Loop

A robust protocol must be self-validating. Because Ac10c couplings are prone to failure, proceeding blindly will ruin the entire downstream peptide sequence.

  • Primary Validation (Colorimetric): Perform a Kaiser test immediately after the wash step. A yellow result (negative) confirms successful coupling. A blue result (positive) indicates unreacted amines.

  • Corrective Action (Orthogonal Chemistry): If the Kaiser test is positive, do not repeat the HATU coupling. Instead, perform a double coupling using DIC/OxymaPure. This orthogonal activation strategy avoids the accumulation of guanidinium byproducts on the resin, which can permanently cap the sequence.

  • Secondary Validation (LC-MS): Cleave a 2 mg micro-aliquot of resin using a standard cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5). Analyze via RP-HPLC and High-Resolution Mass Spectrometry (HRMS). The presence of a mass peak at [Mtarget​−199+H]+ definitively diagnoses an Ac10c deletion sequence, allowing for immediate troubleshooting before committing further expensive reagents to the synthesis.

References

  • Title: 1-AMINO-1-CYCLODECANECARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Whitepaper on 1-Amino-1-Cyclodecanecarboxylic Acid (Ac10c) in Peptidomimetics

Executive Summary The development of peptide therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and lack of secondary structure stability in solution. To overcome these limitat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and lack of secondary structure stability in solution. To overcome these limitations, peptide engineers utilize non-canonical, conformationally constrained building blocks. 1-Amino-1-cyclodecanecarboxylic acid , commonly abbreviated as Ac10c , is a highly specialized, medium-ring cycloaliphatic α,α -disubstituted glycine[1]. By introducing a bulky 10-membered carbon ring directly at the alpha-carbon, Ac10c severely restricts the rotational freedom of the peptide backbone, forcing the adoption of specific secondary structures (such as 310​ -helices and β -turns) while providing massive steric shielding against enzymatic cleavage[2].

This whitepaper provides an in-depth technical analysis of Ac10c, detailing its physicochemical properties, the mechanistic physics of its conformational constraints, and a self-validating experimental workflow for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Identity

Accurate molecular identification is the first step in synthetic planning. Because Ac10c is an unnatural amino acid (UAA), it is typically procured in its orthogonally protected forms for SPPS (Fmoc) or solution-phase synthesis (Cbz). The quantitative structural data for Ac10c and its primary derivatives are summarized below.

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Amino-1-cyclodecanecarboxylic acidAc10c215229-19-9C₁₁H₂₁NO₂199.29
N-Benzyloxycarbonyl-Ac10cCbz-Ac10c-OH329790-79-6[3]C₁₉H₂₇NO₄333.42[3]
N-Fluorenylmethyloxycarbonyl-Ac10cFmoc-Ac10c-OH329790-80-9C₂₆H₃₁NO₄421.53

Mechanistic Causality: The Physics of Conformational Constraint

The utility of Ac10c is not merely chemical; it is fundamentally physical. The inclusion of a 10-membered cycloalkane ring at the position invokes a severe Thorpe-Ingold effect (angle compression).

Restriction of Ramachandran Space

In canonical amino acids, the dihedral angles ϕ (N- ) and ψ ( -C) rotate relatively freely, leading to unstructured random coils in short peptides. The α,α -disubstitution in Ac10c creates extreme steric clashes between the cyclodecane ring and the adjacent amide carbonyls and NH groups. This physically restricts the ϕ and ψ angles to a very narrow region of the Ramachandran plot. Consequently, Ac10c strongly induces and stabilizes 310​ -helical structures and β -bend conformations even in very short oligopeptides[1].

Proteolytic Shielding

The causality behind the extended pharmacokinetic half-life of Ac10c-containing peptides lies in active-site occlusion. Proteases (e.g., DPP-IV, neprilysin) require a peptide bond to fit precisely into their catalytic clefts. The massive steric footprint of the cyclodecane ring physically blocks the peptide backbone from entering these enzymatic clefts, rendering the adjacent amide bonds virtually invisible to proteolytic degradation[2].

Experimental Workflows: SPPS with Sterically Hindered Ac10c

Incorporating Ac10c into a peptide chain presents a significant synthetic challenge. Standard coupling reagents (e.g., HBTU/DIPEA at room temperature) will fail due to the immense steric bulk of the decane ring.

The following protocol is designed as a self-validating system . It utilizes highly reactive acylium intermediates and thermal agitation to overcome the activation energy barrier, paired with mandatory in-process quality control.

Step-by-Step Methodology: Microwave-Assisted Coupling of Fmoc-Ac10c-OH

Phase 1: Activation (Overcoming Steric Hindrance) Causality: To overcome the steric shielding of the substituent, we must generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Dissolve 4.0 equivalents of Fmoc-Ac10c-OH and 3.9 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF).

  • Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Allow pre-activation for exactly 2 minutes to ensure complete formation of the active ester before introduction to the resin.

Phase 2: Coupling (Thermal Agitation) Causality: Room temperature kinetics are insufficient for the nucleophilic attack on the hindered Ac10c carbonyl. 4. Add the activated mixture to the deprotected peptidyl-resin. 5. Subject the reaction to microwave irradiation (75°C) for 15 minutes with continuous nitrogen bubbling. 6. Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

Phase 3: Self-Validating Quality Control (Critical Path) Causality: Proceeding without validation risks the accumulation of deletion sequences, ruining the final yield. 7. Colorimetric Validation: Perform a Kaiser test. A yellow resin indicates successful coupling (absence of primary amines). If the resin is blue, perform a second coupling cycle using DIC/Oxyma at 75°C for 20 minutes. 8. Mass Validation (Micro-cleavage): Withdraw ~2 mg of resin. Treat with 50 μ L of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in acetonitrile/water, and inject into a UPLC-MS. 9. Decision Gate: Only proceed to the next Fmoc-deprotection step if the chromatogram confirms a mass shift of +181 Da (the exact mass addition of the Ac10c residue minus water).

Note: Coupling the subsequent amino acid ONTO the deprotected amine of Ac10c is even more difficult. It requires the same HATU/microwave protocol, or the use of highly reactive amino acid fluorides (Fmoc-AA-F).

Pharmacokinetic Modulation Pathway

The integration of Ac10c fundamentally alters the lifecycle of a peptide therapeutic. The logical progression from synthetic incorporation to clinical outcome is visualized below.

G N1 Ac10c Incorporation (SPPS) N2 Steric Hindrance at Cα (Thorpe-Ingold Effect) N1->N2 Induces N3 Conformational Constraint (3_10 Helix / β-Turn) N2->N3 Restricts φ/ψ angles N4 Protease Shielding (Enzymatic Resistance) N2->N4 Blocks active sites N5 Enhanced Pharmacokinetics (Increased Half-Life) N3->N5 Stabilizes structure N4->N5 Prevents degradation N6 Sustained Target Engagement N5->N6 Clinical outcome

Fig 1: Pharmacokinetic modulation pathway of Ac10c-constrained peptides vs. linear peptides.

References

  • ChemBuyersGuide. "Angene International Limited - Fmoc-1-Amino-1-Cyclodecanecarboxylic Acid". ChemBuyersGuide Database. [Link]

  • Moretto, A., et al. "Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine. Incorporation into model peptides and preferred conformation." Journal of Peptide Research, 2001.[Link]

  • MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Molecules, 2023.[Link]

Sources

Foundational

Engineering Peptide Therapeutics: The Strategic Role of Bulky Alicyclic Amino Acids

Executive Summary Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity. However, their clinical translation is historically bottlenecked by rapid proteolytic degrada...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity. However, their clinical translation is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist, I have observed that the strategic incorporation of non-natural bulky alicyclic amino acids (BAAAs)—such as cyclohexylalanine, cyclopentylglycine, and adamantylalanine—provides a robust solution. This whitepaper explores the thermodynamic causality, physicochemical benefits, and step-by-step synthetic methodologies for integrating BAAAs into next-generation peptide therapeutics.

The Pharmacokinetic Bottleneck and the BAAA Solution

Endogenous peptides are highly susceptible to cleavage by circulating peptidases (e.g., Neprilysin, DPP-IV) and exhibit low passive membrane permeability due to their hydrophilic backbones. To circumvent these limitations, medicinal chemists utilize BAAAs. Unlike natural aliphatic residues (like leucine or valine), BAAAs contain closed hydrocarbon rings that introduce significant steric bulk and lipophilicity without introducing reactive functional groups[1].

The Causality of Physicochemical Enhancements

The integration of BAAAs fundamentally alters the peptide's behavior through three distinct mechanisms:

  • Steric Shielding (Protease Resistance): The rigid, bulky alicyclic side chains physically occlude the peptide backbone. This steric hindrance prevents the peptide bond from properly aligning within the catalytic cleft of proteolytic enzymes, drastically extending the in vivo half-life[2].

  • Thermodynamics of Binding (Entropy Reduction): Flexible linear side chains lose significant conformational entropy upon receptor binding. Alicyclic rings pre-organize the peptide's conformational space, minimizing the entropic penalty ( ΔS ) during target engagement and thereby increasing overall binding affinity.

  • Enhanced Lipophilicity: "Fat" amino acids dramatically increase the overall partition coefficient (logP) of the peptide. This facilitates deeper insertion into hydrophobic receptor pockets and improves passive transcellular absorption[1][3].

G BAAA Bulky Alicyclic Amino Acids Steric Steric Shielding BAAA->Steric Hydro Enhanced Hydrophobicity BAAA->Hydro Entropy Conformational Restriction BAAA->Entropy Stability Protease Resistance (↑ Half-life) Steric->Stability Perm Membrane Permeability (↑ Bioavailability) Hydro->Perm Affinity Receptor Affinity (↓ Binding Entropy) Hydro->Affinity Entropy->Affinity

Fig 1: Pharmacological and thermodynamic benefits of bulky alicyclic amino acids in peptide design.

Key Bulky Alicyclic Amino Acids in Focus

To optimize a peptide sequence, the choice of the alicyclic ring size is critical. The table below summarizes the quantitative and qualitative impacts of the most prominent BAAAs used in contemporary drug discovery.

Amino AcidAbbrev.Ring StructurePrimary Physicochemical BenefitExample Quantitative Impact
L-Cyclohexylalanine Cha6-membered alicyclicHigh steric shielding against proteasesUp to 340-fold ↑ in plasma half-life (Apelin-17)[2]
L-Cyclopentylglycine Cpg5-membered alicyclicBalances conformational restriction & solubilityEnhances structural diversity & receptor affinity[4]
Adamantylalanine AdaTricyclic (10 carbons)Extreme lipophilicity (logP enhancement)Subnanomolar IC50 in proteasome inhibitors[]

Experimental Workflow: Incorporation & Validation

Synthesizing peptides with BAAAs is not a standard Solid-Phase Peptide Synthesis (SPPS) process. The inherent steric hindrance of the alicyclic ring severely reduces the nucleophilicity of the α -amine and impedes the approach of incoming activated amino acids. Standard coupling reagents (e.g., HBTU) often result in incomplete couplings and deletion sequences.

Protocol 1: Optimized SPPS for BAAA Incorporation

This protocol utilizes highly reactive uronium salts to force the coupling of sterically hindered residues.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 mins).

  • Sterically Demanding Coupling:

    • Causality: To overcome the activation energy barrier imposed by the bulky ring, use HATU combined with HOAt (or Oxyma Pure) to stabilize the highly reactive active ester.

    • Action: Prepare a solution of 4 eq Fmoc-Cha-OH (or Fmoc-Cpg-OH)[4], 3.9 eq HATU, and 8 eq DIPEA in DMF. Add to the resin and extend the coupling time to 2-4 hours at room temperature, or apply microwave assistance (75°C for 10 mins).

  • Capping (Critical Step): Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

    • Causality: Unreacted hindered amines will ruin the final purity. Capping terminates these chains, ensuring that the final RP-HPLC purification is a self-validating system (only the full-length peptide will exhibit the target mass and retention time).

  • Cleavage: Cleave the peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.

SPPS Start 1. Resin Swelling & Fmoc Deprotection Coupling 2. Steric Coupling (HATU/HOAt) Overcomes Hindrance Start->Coupling Wash 3. Capping (Ac2O) Prevents Deletion Sequences Coupling->Wash Elongation 4. Peptide Elongation Wash->Elongation Cleavage 5. TFA Cleavage & Global Deprotection Elongation->Cleavage Purification 6. RP-HPLC Purification & LC-MS Validation Cleavage->Purification

Fig 2: Optimized SPPS workflow for the incorporation of sterically hindered alicyclic amino acids.

Protocol 2: Self-Validating Proteolytic Assay (Neprilysin Stability)

To empirically validate the steric shielding provided by the BAAA, a robust enzymatic assay is required[2].

  • Preparation: Dissolve the purified peptide in assay buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 10 µM.

  • Enzyme Addition: Introduce recombinant human Neprilysin (NEP) at a concentration of 0.5 µg/mL.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at precise time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The low pH abruptly halts enzymatic activity, while the organic solvent precipitates the proteins, locking the time-point and protecting the analytical column.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. The area under the curve (AUC) of the intact peptide peak at t=0 serves as the internal 100% baseline, making the degradation curve a completely self-validating dataset.

Case Studies in Drug Development

  • Metabolically Stable Apelin Analogues: The apelinergic system is a prime target for treating ischemia-reperfusion injury. However, native apelin is rapidly degraded in vivo. Substitution with L-cyclohexylalanine (L-Cha) yielded metabolically stable APJR agonistic peptides with pronounced hypotensive effects and up to a 340-fold increase in plasma half-life, successfully shielding the peptide from NEP degradation[2][6].

  • Opioid Receptor Antagonists: In the development of δ opioid antagonists, β -methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides created subnanomolar antagonists. The alicyclic ring provided extreme resistance to chemical and enzymatic degradation while perfectly orienting the pharmacophore for receptor binding[7].

  • Targeted Proteasome Inhibitors: The incorporation of adamantylalanine into peptide epoxyketones (analogues of carfilzomib) leverages the massive hydrophobic bulk of the tricyclic system to perfectly fill the S1/S3 pockets of the proteasome, dictating high substrate specificity and potent antineoplastic activity[].

Conclusion

The strategic insertion of bulky alicyclic amino acids is a cornerstone of modern peptidomimetics. By understanding the thermodynamic and steric causality behind their behavior, researchers can rationally design peptides that bridge the gap between biological efficacy and pharmacokinetic viability. Transitioning from native sequences to BAAA-enhanced analogues requires optimized synthetic workflows, but the resulting exponential gains in half-life and affinity make it an indispensable tool in peptide drug discovery.

References

  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators N
  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activ
  • Peptide and Protein Drugs: Issues and Solutions ResearchG
  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists ACS Public
  • CAS 868540-17-4 (Carfilzomib) - Proteasome Inhibitors BOC Sciences
  • Fmoc-L-cyclopentylglycine Chem-Impex
  • Structure and function in neuropeptides Royal Society Publishing

Sources

Exploratory

The Strategic Incorporation of 1-Amino-1-cyclodecanecarboxylic Acid (Ac10c) in Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key challenge in this field is to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility, which often limit their therapeutic potential. The incorporation of non-proteinogenic amino acids is a powerful strategy to address these limitations. Among these, 1-amino-1-cyclodecanecarboxylic acid (Ac10c), a Cα,α-disubstituted cyclic amino acid, has emerged as a valuable building block for constraining peptide conformation and enhancing proteolytic resistance. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational properties, and strategic application of Ac10c in the design of next-generation peptidomimetics. We will delve into detailed experimental protocols, analyze the structural impact of Ac10c incorporation, and explore its influence on the biological activity and stability of peptide analogues.

Introduction: The Rationale for Conformational Constraint in Peptide Design

Native peptides often exist as a dynamic ensemble of conformers in solution, only one of which may be the bioactive conformation recognized by its biological target. This conformational flexibility can lead to reduced binding affinity and receptor selectivity. Furthermore, the peptide backbone is susceptible to cleavage by proteases, leading to rapid degradation and a short biological half-life.

The introduction of conformational constraints into a peptide sequence is a well-established strategy to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing affinity.[1] Cα,α-disubstituted amino acids, such as the 1-aminocycloalkane-1-carboxylic acid (Acnc) family, are particularly effective in this regard. The cyclic nature of the side chain severely restricts the available Ramachandran (φ, ψ) conformational space, guiding the peptide backbone to adopt specific secondary structures like β-turns and helices.

1-Amino-1-cyclodecanecarboxylic acid (Ac10c) is a member of this family with a ten-membered cycloalkane ring. Its larger ring size, compared to smaller counterparts like 1-aminocyclopropane-1-carboxylic acid (Ac3c) or 1-aminocyclohexane-1-carboxylic acid (Ac6c), offers a unique conformational landscape that has been shown to be a potent inducer of helical and turn structures.[2] This guide will explore the specific attributes of Ac10c and its utility in the rational design of peptidomimetics.

Synthesis of 1-Amino-1-cyclodecanecarboxylic Acid (Ac10c)

The synthesis of α,α-disubstituted amino acids like Ac10c can be achieved through well-established organic chemistry methodologies. The most common and practical approaches start from the corresponding ketone, in this case, cyclodecanone.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and a cyanide source, typically potassium or sodium cyanide.[3][4][5] The resulting hydantoin can then be hydrolyzed to yield the desired amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis of Ac10c

  • Hydantoin Formation:

    • In a sealed, pressure-resistant vessel, combine cyclodecanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).

    • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

    • Heat the mixture to 60-80 °C with stirring for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the hydantoin product.

    • Collect the crude cyclodecane-spiro-5'-hydantoin by filtration, wash with cold water, and dry.

  • Hydantoin Hydrolysis:

    • Suspend the crude hydantoin in a solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) in water.

    • Heat the mixture to reflux (typically 120-150 °C) for 12-24 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with sulfuric acid (if using Ba(OH)₂) or hydrochloric acid (if using NaOH) to a pH of ~6-7.

    • The precipitated barium sulfate is removed by filtration. For NaOH hydrolysis, the solution is concentrated.

    • The crude 1-amino-1-cyclodecanecarboxylic acid is then purified by recrystallization from a water/ethanol mixture.

Strecker Synthesis

The Strecker synthesis is another classical method for preparing α-amino acids.[2][6][7] It involves the reaction of a ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.

Experimental Protocol: Strecker Synthesis of Ac10c

  • α-Aminonitrile Formation:

    • To a solution of cyclodecanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (NH₄Cl) and an aqueous solution of sodium cyanide (NaCN).

    • Stir the reaction mixture at room temperature for 24-48 hours. The formation of the α-aminonitrile can be monitored by Infrared (IR) spectroscopy (disappearance of the ketone C=O stretch and appearance of the nitrile C≡N stretch).

    • Extract the α-aminonitrile into an organic solvent (e.g., diethyl ether or ethyl acetate) and dry the organic layer.

  • Nitrile Hydrolysis:

    • The crude α-aminonitrile is hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) under reflux for several hours.

    • After hydrolysis, neutralize the solution to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product.

    • Collect the crude Ac10c by filtration and recrystallize from a suitable solvent system.

Strecker_Synthesis Cyclodecanone Cyclodecanone Iminium Iminium Ion Cyclodecanone->Iminium + NH₃, - H₂O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Ac10c 1-Amino-1-cyclodecanecarboxylic Acid (Ac10c) Aminonitrile->Ac10c Hydrolysis (H₃O⁺ or OH⁻)

Caption: Strecker synthesis workflow for Ac10c.

Conformational Properties of Ac10c-Containing Peptides

The defining characteristic of Ac10c in peptidomimetics is its profound influence on the peptide backbone conformation. The steric bulk of the cyclodecyl ring forces the peptide to adopt folded structures, primarily β-turns and 3₁₀-helices.[2]

Induction of Secondary Structures
  • β-Turns: These are four-residue structures that reverse the direction of the peptide chain. Ac10c can occupy either the i+1 or i+2 position of a β-turn, effectively locking the peptide into this folded conformation.

  • 3₁₀-Helices: These are tighter helices than the more common α-helix, with three amino acid residues per turn. Peptides rich in Ac10c have a strong propensity to form stable 3₁₀-helical structures.[2]

The specific conformation adopted can be influenced by the surrounding amino acid sequence and the solvent environment.

Ac10c_Conformation cluster_peptide Peptide Backbone cluster_conformations Induced Conformations N_term N-terminus Ac10c Ac10c N_term->Ac10c Peptide Bonds C_term C-terminus Ac10c->C_term Beta_turn β-Turn Ac10c->Beta_turn Induces Helix_310 3₁₀-Helix Ac10c->Helix_310 Induces

Caption: Ac10c induces folded peptide conformations.

Spectroscopic Characterization

The conformational preferences of Ac10c-containing peptides can be elucidated using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the solution conformation of peptides.[8] Key parameters include:

    • Amide Proton Chemical Shifts: The chemical shifts of the amide protons (NH) are sensitive to their environment. In folded structures, some NH protons may be involved in intramolecular hydrogen bonds, leading to downfield shifts and reduced temperature coefficients (dδ/dT).

    • Nuclear Overhauser Effect (NOE): Through-space interactions between protons can be detected by NOESY experiments. The presence of specific NOEs, such as between the NH of residue i+2 and the NH of residue i+1, can provide evidence for turn or helical structures.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the overall secondary structure content of a peptide in solution.[9] Peptides with a high population of helical structures will exhibit characteristic CD spectra with negative bands around 208 and 222 nm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The amide I band in the IR spectrum is sensitive to the peptide's secondary structure. The position of this band can help distinguish between different types of secondary structures. For example, β-turns and 3₁₀-helices have characteristic amide I frequencies.[2]

Table 1: Spectroscopic Data for a Model Ac10c-Containing Peptide

Spectroscopic TechniqueObserved FeatureInterpretation
¹H NMR Low temperature coefficient for specific amide protonsIntramolecular hydrogen bonding, indicative of a folded structure.
NOE between NH(i+2) and NH(i+1)Evidence for a β-turn or helical conformation.
CD Spectroscopy Negative ellipticity at ~208 nm and ~222 nmPresence of helical secondary structure.
FT-IR Spectroscopy Amide I band at ~1660-1670 cm⁻¹Consistent with the presence of β-turns or 3₁₀-helices.

Incorporation of Ac10c into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Ac10c into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[10][11][12] Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.

Experimental Protocol: Fmoc-based SPPS of an Ac10c-Containing Peptide

  • Resin Preparation: Start with a suitable solid support, such as Rink amide resin for a C-terminal amide or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Ac10c Coupling: Dissolve Fmoc-Ac10c-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA and then add the solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary to ensure complete reaction due to the steric hindrance of the Ac10c residue.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Coupling1 Couple First Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling_Ac10c Couple Fmoc-Ac10c-OH Deprotection1->Coupling_Ac10c Deprotection2 Fmoc Deprotection Coupling_Ac10c->Deprotection2 Coupling_Next Couple Next Fmoc-AA-OH Deprotection2->Coupling_Next Repeat Repeat Deprotection and Coupling Cycles Coupling_Next->Repeat Cleavage Cleavage from Resin and Deprotection (TFA) Repeat->Cleavage Final AA Coupled Purification Purification (RP-HPLC) & Characterization Cleavage->Purification

Caption: Solid-phase peptide synthesis workflow for Ac10c incorporation.

Impact of Ac10c on Biological Properties of Peptidomimetics

The incorporation of Ac10c can significantly modulate the biological properties of a peptide, primarily through its effects on conformation and stability.

Enhanced Receptor Binding and Activity

By pre-organizing a peptide into its bioactive conformation, Ac10c can lead to a significant increase in binding affinity for its target receptor. This can translate to enhanced agonist or antagonist activity. For example, the introduction of conformationally constraining elements has been shown to improve the activity of various bioactive peptides, including analogs of the immunomodulatory peptide tuftsin.[13] While specific data for Ac10c in a wide range of bioactive peptides is still emerging, the principles established with other Acnc residues strongly suggest its potential in this area.

Increased Proteolytic Stability

The Cα,α-disubstituted nature of Ac10c provides steric hindrance that can protect the adjacent peptide bonds from enzymatic cleavage by proteases.[14][15] This is a critical advantage for the development of peptide-based therapeutics, as it can significantly increase their in vivo half-life. The enhanced stability of peptides containing such modified amino acids has been demonstrated in various studies.[13]

Table 2: Expected Impact of Ac10c Incorporation on Peptide Properties

PropertyEffect of Ac10c IncorporationRationale
Receptor Binding Affinity IncreasedPre-organization into the bioactive conformation reduces the entropic penalty of binding.
Biological Potency IncreasedHigher affinity often translates to lower effective concentrations (e.g., lower IC₅₀ or EC₅₀).
Proteolytic Stability IncreasedSteric hindrance at the α-carbon shields the peptide backbone from protease cleavage.
Bioavailability Potentially IncreasedImproved stability and potentially more favorable membrane permeability due to a more compact, folded structure.

Conclusion and Future Perspectives

1-Amino-1-cyclodecanecarboxylic acid is a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its ability to induce well-defined secondary structures, particularly β-turns and 3₁₀-helices, combined with its inherent resistance to proteolytic degradation, makes it an attractive building block for the design of next-generation peptidomimetics. The synthetic routes to Ac10c are well-established, and its incorporation into peptides via SPPS is straightforward.

Future research in this area will likely focus on the systematic incorporation of Ac10c into a wider range of bioactive peptides to explore its full potential in modulating their activity and pharmacokinetic properties. The "Acnc scan," where different sized cycloalkane rings are systematically substituted into a peptide sequence, is a promising strategy to fine-tune the conformation and biological activity of peptidomimetics.[2] As our understanding of the structure-activity relationships of Ac10c-containing peptides continues to grow, we can expect to see the emergence of novel and potent therapeutic candidates based on this unique and valuable amino acid.

References

  • Crisma, M., Formaggio, F., & Toniolo, C. (2001). Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine. Incorporation into model peptides and preferred conformation. Journal of Peptide Research, 57(4), 307-315. [Link]

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (n.d.). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]

  • Pelliccia, S., et al. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 23(8), 1949. [Link]

  • Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 31(6), 745-755. [Link]

  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1157-1166. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Hagan, C. L., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials, 280, 121287. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Li, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(2), 941. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Blanco, F. J., et al. (1994). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science, 3(9), 1595-1604. [Link]

  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 301-308. [Link]

  • Wikipedia. (n.d.). Proteolysis. [Link]

  • O'Reilly, E., et al. (n.d.). Synthesis of a novel constrained delta amino acid and its incorporation into dipeptides. [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]

  • YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]

  • Aradhya, R., et al. (2019). Single Molecule Spectroscopy of Amino Acids and Peptides by Recognition Tunneling. ACS Nano, 13(5), 5494-5501. [Link]

  • Muñoz, V., et al. (1995). Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. Protein Science, 4(8), 1583-1593. [Link]

  • Gre-Otero, S., et al. (2020). Deciphering Spectroscopic Signatures of Competing Ca2+ - Peptide Interactions. The Journal of Physical Chemistry B, 124(40), 8756-8766. [Link]

  • Wels, B. F., et al. (2014). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Current Pharmaceutical Design, 20(39), 6127-6153. [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Tjarks, W., et al. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Medicinal Chemistry, 47(24), 5916-5923. [Link]

  • Google Patents. (n.d.).
  • University of South Florida. (2022, January 27). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2021). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. Food & Function, 12(9), 3749-3768. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Fmoc Protection of 1-Amino-1-cyclodecanecarboxylic Acid: Overcoming Extreme Steric Hindrance

Executive Summary The synthesis of peptides incorporating unnatural, highly sterically hindered α,α -disubstituted amino acids is a critical frontier in modern drug development, particularly for designing protease-resist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of peptides incorporating unnatural, highly sterically hindered α,α -disubstituted amino acids is a critical frontier in modern drug development, particularly for designing protease-resistant peptidomimetics. 1-Amino-1-cyclodecanecarboxylic acid features a quaternary α -carbon fully substituted by a bulky 10-membered cyclodecane ring. This extreme steric shielding renders the α -amine highly unreactive under standard aqueous Schotten-Baumann protection conditions.

This Application Note provides a field-proven, self-validating methodology for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of 1-amino-1-cyclodecanecarboxylic acid. By transitioning from traditional biphasic Fmoc-OSu protocols to an anhydrous in situ silylation strategy using Trimethylsilyl chloride (TMS-Cl) and Fmoc-Cl, researchers can bypass steric bottlenecks, ensure complete zwitterion solubilization, and achieve high-yielding protection.

Mechanistic Causality: The Steric and Solubility Challenge

The Failure of Standard Conditions

In standard Fmoc protection, an amino acid is dissolved in an aqueous base (e.g., 10% Na2​CO3​ ) and reacted with Fmoc-OSu dissolved in a miscible organic solvent (e.g., dioxane or acetone). For 1-amino-1-cyclodecanecarboxylic acid, this approach typically yields <15% product even after prolonged reaction times. The causality is twofold:

  • Steric Shielding: The massive transannular bulk of the cyclodecane ring physically blocks the bulky N-hydroxysuccinimide (OSu) leaving group from orienting correctly for nucleophilic attack.

  • Zwitterionic Insolubility: Highly lipophilic cyclic amino acids form strong intermolecular zwitterionic networks that are poorly soluble in both the aqueous phase and the organic phase, drastically reducing the effective concentration of the reactive amine.

The In Situ Silylation Solution

To overcome this, the zwitterion must be dismantled and the reaction moved to a homogenous, anhydrous environment. The addition of TMS-Cl in anhydrous dichloromethane (DCM) transiently silylates the carboxylic acid (forming a TMS-ester) and the amine (forming an N-TMS species)[1]. This transformation completely solubilizes the amino acid in DCM.

Subsequent addition of N,N -Diisopropylethylamine (DIPEA) and Fmoc-Cl drives the reaction. Fmoc-Cl is a significantly smaller and more reactive electrophile than Fmoc-OSu, allowing it to penetrate the steric shield of the cyclodecane ring. During the final aqueous workup, the labile TMS-ester spontaneously hydrolyzes, revealing the free carboxylic acid[2].

ChemicalPathway A 1-Amino-1-cyclodecanecarboxylic Acid (Zwitterion) B TMS-Ester / N-TMS Intermediate A->B TMS-Cl, Reflux Anhydrous DCM C Fmoc-Protected TMS-Ester B->C Fmoc-Cl, DIPEA 0°C to RT D Fmoc-1-amino-1- cyclodecanecarboxylic acid C->D Aqueous Acid Workup (Spontaneous Hydrolysis)

Caption: Reaction pathway for the Fmoc protection of sterically hindered amino acids via in situ silylation.

Comparative Data Analysis

The table below summarizes the quantitative differences between traditional protection and the in situ silylation method for highly hindered cyclic amino acids.

ParameterStandard Aqueous MethodIn Situ Silylation Method (Recommended)
Reagents Fmoc-OSu, Na2​CO3​ Fmoc-Cl, TMS-Cl, DIPEA
Solvent System Water / Dioxane (1:1)Anhydrous DCM
Electrophile Size Bulky (OSu leaving group)Compact (Chloride leaving group)
Reaction Time 48 - 72 hours12 - 18 hours
Typical Yield 10% - 25%80% - 92%
Epimerization Risk N/A (Achiral α -carbon)N/A (Achiral α -carbon)
Primary Limitation Poor solubility, severe steric clashRequires strictly anhydrous conditions

Experimental Methodology

Protocol: In Situ Silylation with TMS-Cl and Fmoc-Cl

Self-Validating Checkpoint: Ensure all glassware is oven-dried and the DCM is strictly anhydrous. The presence of water will prematurely hydrolyze the TMS-Cl, preventing the solubilization of the amino acid and halting the reaction.

Materials Required:
  • 1-Amino-1-cyclodecanecarboxylic acid (1.0 equivalent)

  • Trimethylsilyl chloride (TMS-Cl) (3.0 equivalents)

  • N,N -Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Workflow Step1 1. Suspend Amino Acid in Anhydrous DCM under N2 Step2 2. Add TMS-Cl (3.0 eq) & Reflux (2 hours) Step1->Step2 Step3 3. Cool to 0°C & Add DIPEA (4.0 eq) Step2->Step3 Step4 4. Add Fmoc-Cl (1.1 eq) Dropwise Step3->Step4 Step5 5. Stir at Room Temperature (12-18 hours) Step4->Step5 Step6 6. Acidic Aqueous Workup & Extraction Step5->Step6

Caption: Step-by-step experimental workflow for the TMS-Cl mediated Fmoc protection protocol.

Step-by-Step Procedure:
  • Suspension: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-amino-1-cyclodecanecarboxylic acid (10 mmol, 1.99 g) in anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Silylation: Add TMS-Cl (30 mmol, 3.8 mL) via syringe. Heat the mixture to a gentle reflux (approx. 40°C) for 2 hours.

    • Causality Note: The opaque suspension will gradually turn into a clear solution as the zwitterion is converted into the highly soluble TMS-ester/N-TMS intermediate[1].

  • Base Addition: Remove the flask from heat and cool it to 0°C using an ice bath. Slowly add DIPEA (40 mmol, 7.0 mL) dropwise over 5 minutes. Stir for an additional 15 minutes at 0°C.

  • Fmoc Addition: Dissolve Fmoc-Cl (11 mmol, 2.85 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 15 minutes to prevent localized heating and side reactions (such as Fmoc-dipeptide formation)[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 to 18 hours. Reaction progress can be monitored by TLC (eluent: Ethyl Acetate/Hexane 1:1, visualizing with UV light).

  • Hydrolysis and Workup: Quench the reaction by adding 1 M HCl (30 mL) and stir vigorously for 15 minutes.

    • Causality Note: The acidic aqueous environment instantly hydrolyzes the transient TMS-ester back to the free carboxylic acid, while the robust Fmoc carbamate remains fully intact[2].

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM ( 2×20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water ( 2×30 mL) and brine ( 1×30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from hot ethyl acetate/hexane or purify via silica gel flash chromatography to afford pure Fmoc-1-amino-1-cyclodecanecarboxylic acid.

Analytical Validation

To confirm the success of the protocol, the final product should be validated using the following analytical techniques:

  • LC-MS: Look for the expected mass of the Fmoc-protected product. The molecular weight of 1-amino-1-cyclodecanecarboxylic acid is 199.29 g/mol . The addition of the Fmoc group (MW 222.24) minus a proton yields an expected [M+H]+ peak around m/z 422.

  • 1H NMR (in DMSO-d6): Confirm the presence of the Fmoc aromatic protons (8 protons between δ 7.3 - 7.9 ppm), the Fmoc CH2​ and CH aliphatic protons (around δ 4.2 - 4.3 ppm), and the broad multiplet corresponding to the 18 protons of the cyclodecane ring ( δ 1.2 - 2.0 ppm). The absence of the TMS peak (at δ 0.0 ppm) confirms complete hydrolysis during workup.

References

  • Amino Acid-Protecting Groups Chemical Reviews - ACS Publications[Link]

  • Application of in Situ Silylation for Improved, Convenient Preparation of Fluorenylmethoxycarbonyl (Fmoc)-Protected Phosphinate Amino Acids The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of 1-Amino-1-cyclodecanecarboxylic Acid

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Rationale The pursuit of metabolically stable and conformationally precise peptidomimetics h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Rationale

The pursuit of metabolically stable and conformationally precise peptidomimetics has driven the adoption of non-proteinogenic, α,α-disubstituted amino acids[1]. Among these, 1-amino-1-cyclodecanecarboxylic acid represents an extreme case of steric bulk. Featuring a fully substituted α-carbon embedded within a massive 10-membered carbocyclic ring, this residue is highly valued for its ability to force peptide backbones into highly specific secondary structures (such as 3_10 helices) and render them virtually impervious to proteolytic degradation[1].

However, the very properties that make this amino acid valuable in drug design make it a nightmare for standard Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have observed countless project delays stemming from the assumption that standard coupling reagents (e.g., DIC/HOBt or HBTU) will suffice for such bulky residues. They will not. This guide details the mechanistic causality behind coupling failures and provides a self-validating, microwave-assisted protocol to successfully incorporate 1-amino-1-cyclodecanecarboxylic acid into complex peptide sequences.

Mechanistic Insights: Overcoming the Steric Shield

To synthesize peptides containing 1-amino-1-cyclodecanecarboxylic acid, we must solve two distinct kinetic bottlenecks: Coupling the hindered amino acid to the growing chain , and coupling the subsequent amino acid onto the hindered amine .

The Failure of Standard Carbodiimides

Standard SPPS relies on carbodiimides (DIC) and benzotriazoles (HOBt) to form an O-acylisourea or an OBt active ester. These leaving groups are exceptionally bulky. When the electrophilic carbonyl is shielded by a 10-membered cyclodecane ring, the incoming nucleophilic amine cannot achieve the proper Bürgi-Dunitz trajectory for attack[2]. The result is a stalled reaction, leading to truncated sequences or the formation of dead-end oxazolone byproducts.

The Acid Fluoride Advantage (TFFH)

To bypass this steric shield, we must shrink the size of the leaving group. Fluoroformamidinium reagents, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) , generate an acid fluoride intermediate in situ[3]. The fluoride ion is highly electronegative and exceptionally small (van der Waals radius of 1.47 Å). This minimal steric footprint allows the activated carbonyl to penetrate highly congested pockets that OBt esters cannot reach[4].

The Necessity of Microwave-Assisted SPPS (MW-SPPS)

Even with optimized leaving groups, the activation energy ( Ea​ ) required to force two sterically hindered molecules together is immense. Relying on room-temperature diffusion is inefficient. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this kinetic barrier, driving the reaction to completion in minutes rather than days, while suppressing epimerization[4].

Data Presentation: Coupling Reagent Efficacy

The following table summarizes the causal relationship between reagent selection and coupling efficiency for α,α-disubstituted cyclic amino acids.

Coupling ReagentActivation MechanismLeaving Group Steric BulkEfficiency for Hindered AAsEpimerization Risk
DIC / HOBt OBt Active EsterVery High< 10% (Not Recommended)Low
HBTU / DIEA Aminium/UroniumHigh< 15% (Prone to truncation)Low
HATU / HOAt OAt Active EsterMedium (Neighboring group effect)~ 60-70% (Requires MW)Low
TFFH / DIEA Acid FluorideVery Low > 95% (Optimal with MW)Moderate
Triphosgene (BTC) Acid ChlorideVery Low > 90% (Harsh conditions)High

Workflow Visualization

G N1 Identify Sequence with 1-Amino-1-cyclodecanecarboxylic Acid N2 Assess Steric Hindrance (10-membered ring + α,α-disubstitution) N1->N2 N3 Standard SPPS (DIC/HOBt) High Risk of Truncation N2->N3 Conventional Approach N4 Advanced MW-SPPS Strategy Required for Bulky AAs N2->N4 Optimized Approach N5 Coupling the Hindered AA Use HATU/HOAt (75°C, 15 min) N4->N5 N6 Coupling ONTO the Hindered AA Use TFFH (Acid Fluoride) (75°C, 20 min) N5->N6 N7 In-Process Validation (Micro-cleavage & LC-MS) N6->N7

Decision matrix for coupling sterically hindered α,α-disubstituted amino acids in SPPS.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is designed for a 0.1 mmol scale synthesis using a microwave peptide synthesizer.

Materials Required:
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g).

  • Amino Acid: Fmoc-1-amino-1-cyclodecanecarboxylic acid.

  • Reagents: TFFH, HATU, DIEA (N,N-Diisopropylethylamine), Piperidine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF, DCM.

Phase 1: Aggressive Fmoc Deprotection

Causality: Once the bulky 10-membered ring amino acid is coupled, its Fmoc group is severely shielded. Standard 20% piperidine will result in incomplete deprotection.

  • Prepare a deprotection cocktail of 20% Piperidine + 2% DBU in DMF . The addition of DBU provides the necessary basicity and nucleophilicity to penetrate the steric shield.

  • Treat the resin with the cocktail under microwave irradiation (75°C) for 3 minutes.

  • Drain and repeat for an additional 5 minutes.

  • Wash thoroughly with DMF (5 × 3 mL).

Phase 2: Coupling Fmoc-1-amino-1-cyclodecanecarboxylic Acid

Causality: Coupling the bulky amino acid to the unhindered growing chain requires high reactivity, but not necessarily the smallest leaving group. HATU is sufficient here due to the neighboring group acceleration provided by the pyridine nitrogen of the HOAt leaving group[5].

  • Dissolve 0.4 mmol (4 eq) of Fmoc-1-amino-1-cyclodecanecarboxylic acid and 0.4 mmol (4 eq) of HATU in 2 mL of DMF.

  • Add 0.8 mmol (8 eq) of DIEA to the solution. Allow pre-activation for 1 minute.

  • Add the activated mixture to the resin.

  • React under microwave irradiation at 75°C for 15 minutes .

  • Wash the resin with DMF (5 × 3 mL).

Phase 3: Coupling the Subsequent Amino Acid (The Critical Step)

Causality: The amine of the cyclodecane residue is now exposed but buried within the 10-membered ring. We must use the Acid Fluoride method (TFFH) to ensure the incoming activated amino acid is small enough to react[2][3].

  • Perform Fmoc deprotection as described in Phase 1.

  • Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid in the sequence and 0.5 mmol (5 eq) of TFFH in 2 mL of DMF.

  • Add 1.0 mmol (10 eq) of DIEA. The solution will generate the acid fluoride in situ.

  • Add the mixture to the resin immediately.

  • React under microwave irradiation at 75°C for 20 minutes . Note: Do not exceed 75°C to prevent premature cleavage of the peptide from the resin or excessive epimerization.

  • Wash the resin with DMF (5 × 3 mL).

Phase 4: Self-Validation and Troubleshooting

Causality: The standard Kaiser test relies on the formation of a deep blue Ruhemann's purple complex. However, the primary amine of 1-amino-1-cyclodecanecarboxylic acid is so sterically hindered that it behaves chemically like a secondary amine, often yielding a false-negative (yellow) Kaiser test even when unreacted.

  • Do not rely on the Kaiser test.

  • Micro-Cleavage: Withdraw a 2 mg sample of resin. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes.

  • Evaporate the TFA under a nitrogen stream, reconstitute in 100 µL of Acetonitrile/Water (50:50), and analyze via LC-MS.

  • If the uncoupled mass (M - Next_AA) is detected, repeat Phase 3 using fresh reagents before proceeding to the next cycle.

References

  • Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. Available at:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link]

Sources

Method

Reagents for coupling 1-amino-1-cyclodecanecarboxylic acid to standard amino acids

Application Note: High-Efficiency Coupling Strategies for 1-Amino-1-Cyclodecanecarboxylic Acid ( Ac10c ) Executive Summary The incorporation of non-canonical, highly sterically hindered α,α -dialkyl amino acids into pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Coupling Strategies for 1-Amino-1-Cyclodecanecarboxylic Acid ( Ac10c )

Executive Summary

The incorporation of non-canonical, highly sterically hindered α,α -dialkyl amino acids into peptide sequences is a critical strategy in modern peptidomimetic drug design. Specifically, 1-amino-1-cyclodecanecarboxylic acid ( Ac10c ) is utilized to impose severe conformational constraints, reliably inducing rigid 310​ -helical and β -turn secondary structures[1] while conferring absolute resistance to proteolytic degradation[2].

However, the massive steric bulk of the 10-membered cycloaliphatic ring effectively shields both the α -amino and α -carboxyl groups. Standard Solid-Phase Peptide Synthesis (SPPS) protocols utilizing carbodiimides (DIC) or uronium salts (HATU, HBTU) routinely fail, resulting in truncated sequences, massive epimerization of adjacent residues, or irreversible capping of the growing peptide chain. This application note details the mechanistic causality behind these failures and provides field-validated, high-efficiency protocols utilizing in situ acid fluoride generation (TFFH) and phosphonium-based activation (PyAOP) to achieve near-quantitative coupling.

Mechanistic Rationale: Overcoming the Steric Bottleneck

To successfully couple Ac10c , one must address two distinct chemical challenges: activating the Ac10c carboxyl group (to couple it to the resin-bound peptide) and acylating the Ac10c amino group (to continue chain elongation).

The Failure of Uronium Salts (HATU/HBTU)

Standard activation with HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The OAt leaving group is sterically massive. When attempting to fit an Fmoc- Ac10c -OAt ester into the active site of a resin-bound amine, the transition state energy is prohibitively high. Because aminolysis is drastically retarded by the cyclodecane ring, a competing side reaction dominates: the unreacted HATU reagent reacts directly with the free amine on the resin, permanently capping it as a tetramethylguanidinium derivative and terminating the synthesis[3].

The Solution: Acid Fluorides and Phosphonium Salts
  • Coupling Ac10c to the peptide (Acid Fluorides): By replacing the massive OAt group with a highly electronegative, atomically small fluorine atom, steric clashes in the transition state are virtually eliminated[4]. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) acts as a highly efficient in situ fluorinating agent, converting Fmoc- Ac10c -OH directly into an ultra-reactive acyl fluoride[5].

  • Coupling onto the Ac10c amine (Phosphonium Salts): When coupling the next amino acid onto the highly shielded amine of Ac10c , extended reaction times are mandatory. Phosphonium salts like PyAOP do not contain a uronium carbon and therefore cannot guanidinylate the free amine, allowing for safe, prolonged, and repeated coupling cycles[3].

Mechanism FmocAA Fmoc-Ac10c-OH (Sterically Hindered) AcidFluoride Fmoc-Ac10c-F (Highly Reactive Acid Fluoride) FmocAA->AcidFluoride Activation TFFH TFFH + DIEA (Fluorinating Agent) TFFH->AcidFluoride Amide Target Peptide Bond (Fmoc-Ac10c-Peptide) AcidFluoride->Amide Aminolysis Amine Resin-Bound Amine (H2N-Peptide-Resin) Amine->Amide

Fig 1. Chemical activation pathway of Fmoc-Ac10c-OH using TFFH to bypass steric hindrance via an acid fluoride intermediate.

Reagent Selection Matrix

The following table summarizes the quantitative expectations and mechanistic profiles of various coupling systems when applied to α,α -dialkyl amino acids.

Reagent SystemReactive IntermediateSteric Profile of IntermediateRisk of Amine CappingExpected Yield (Single Couple)Recommended Application for Ac10c
DIC / HOBt OBt EsterVery BulkyLow< 20%Not recommended; leads to oxazolone formation.
HATU / DIEA OAt EsterBulkyHigh (Guanidinylation)40 - 60%Routine SPPS only; avoid for hindered residues.
PyAOP / DIEA OAt EsterBulkyNone 70 - 85%Optimal for coupling onto the Ac10c amine.
TFFH / DIEA Acid FluorideMinimal (F atom)None> 95% Optimal for coupling Ac10c to the peptide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Due to the extreme steric shielding of Ac10c , standard colorimetric assays (like the Kaiser test) frequently yield false negatives. Therefore, micro-cleavage LC-MS validation is integrated into the workflow.

Protocol A: Coupling Fmoc- Ac10c -OH to a Resin-Bound Amine (TFFH Method)

Causality: TFFH generates the Fmoc- Ac10c -F acid fluoride in situ. The small atomic radius of fluorine allows rapid aminolysis despite the cyclodecane ring[4][5].

Reagents Required:

  • Fmoc- Ac10c -OH (4.0 equivalents relative to resin loading)

  • TFFH (4.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF, 2 × 10 min) and thoroughly washed with DMF (5 × 1 min) and DCM (5 × 1 min).

  • In Situ Activation: In a clean, dry vial, dissolve Fmoc- Ac10c -OH (4.0 eq) and TFFH (4.0 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIEA (8.0 eq) to the vial. Vortex for exactly 15 minutes at room temperature. Note: This pre-activation time is critical to ensure complete conversion to the acid fluoride before exposure to the resin.

  • Coupling: Transfer the activated solution to the resin. Agitate gently for 3 to 4 hours at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation: Perform a micro-cleavage on 1-2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm mass addition (+323 Da for the Fmoc- Ac10c residue). Do not rely solely on the Kaiser test.

Protocol B: Chain Elongation on the Hindered Ac10c Amine (PyAOP Method)

Causality: The α -amine of the newly incorporated Ac10c residue is buried. Coupling the next amino acid requires extended time. PyAOP is utilized because, unlike HATU, it cannot permanently cap the unreacted amine during the slow coupling process[3].

Reagents Required:

  • Next Fmoc-Amino Acid-OH (5.0 equivalents)

  • PyAOP (5.0 equivalents)

  • DIEA (10.0 equivalents)

Step-by-Step Procedure:

  • Extended Deprotection: The Fmoc group on Ac10c is highly shielded. Deprotect using 20% Piperidine in DMF for 3 × 15 minutes (extended protocol). Wash extensively with DMF and DCM.

  • Validation of Deprotection: Perform a Chloranil test (sensitive to secondary/hindered amines). A positive result (green/blue on resin) confirms Fmoc removal.

  • Activation & Coupling: Dissolve the next Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) in DMF. Add DIEA (10.0 eq). Immediately add this mixture to the resin without pre-activation (to minimize epimerization of the incoming amino acid).

  • Extended Agitation: Agitate the reaction for 12 to 16 hours (overnight) at room temperature. Alternatively, apply microwave assistance (75°C for 20 minutes) if the peptide sequence is not prone to thermal degradation.

  • Double Coupling (Mandatory): Drain the reaction. Repeat Step 3 and 4 with fresh reagents for an additional 4 hours to ensure quantitative yield.

SPPS Workflow Visualization

SPPS_Workflow Start Resin Swelling & Extended Deprotection (20% Piperidine in DMF, 3x15 min) AA_Prep Prepare Reagents (4-5 eq excess AA) Start->AA_Prep Activation Select Activation Strategy (TFFH for Ac10c / PyAOP for next AA) AA_Prep->Activation Coupling Extended Coupling (4-16 hours) Activation->Coupling Wash Stringent Washing (DMF/DCM alternating) Coupling->Wash Kaiser Micro-Cleavage & LC-MS Check (Bypass standard colorimetric tests) Wash->Kaiser Decision Coupling >95% Complete? Kaiser->Decision DoubleCouple Double Coupling (Fresh Reagents, Optional Microwave) Decision->DoubleCouple No NextCycle Proceed to Next Cycle Decision->NextCycle Yes DoubleCouple->Wash

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) decision tree and workflow for sterically hindered α,α -dialkyl amino acids.

References

  • Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine. Incorporation into model peptides and preferred conformation. Journal of Peptide Research (2001). URL: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules / MDPI (2023). URL:[Link]

  • Can Selenoenzymes Resist Electrophilic Modification? Evidence from Thioredoxin Reductase and a Mutant Containing α-Methylselenocysteine. Biochemistry / ACS Publications (2020). URL:[Link]

  • Antibody–Drug Conjugate that Exhibits Synergistic Cytotoxicity with an Endosome–Disruptive Peptide. ACS Omega / ACS Publications (2019). URL:[Link]

  • Chemical and biological studies on bioactive secondary metabolites from fungal source. Martin-Luther-Universität Halle-Wittenberg (2010). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peptide Coupling with 1-Amino-1-cyclodecanecarboxylic Acid (Aic)

Welcome to the technical support center for peptide synthesis incorporating the sterically hindered, cyclic amino acid, 1-amino-1-cyclodecanecarboxylic acid (Aic). This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis incorporating the sterically hindered, cyclic amino acid, 1-amino-1-cyclodecanecarboxylic acid (Aic). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the incorporation of this unique building block into their peptide sequences. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome the steric barriers presented by Aic and achieve successful peptide couplings.

Understanding the Challenge: The Steric Hindrance of Aic

1-Amino-1-cyclodecanecarboxylic acid (Aic) is an α,α-disubstituted cyclic amino acid. The presence of the bulky cyclodecyl ring attached to the α-carbon significantly hinders the approach of both the activated carboxyl group of Aic and the incoming nucleophilic amine. This steric hindrance can lead to slow reaction rates, incomplete couplings, and low yields of the desired peptide.[1] Standard coupling protocols that are effective for less hindered amino acids often fail when Aic is involved.[1] Therefore, specialized strategies and more potent reagents are required to drive these challenging coupling reactions to completion.

Troubleshooting Guide: Overcoming Common Issues in Aic Coupling

This section addresses specific problems you may encounter during the synthesis of peptides containing Aic.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Efficiency (as indicated by a positive Kaiser test) Insufficient Reagent Potency: Standard carbodiimide reagents (e.g., DCC, DIC) are often too weak to overcome the steric hindrance of Aic.[1]Switch to a high-efficiency onium salt coupling reagent. Aminium/uronium salts like HATU , HBTU , or COMU , or phosphonium salts such as PyAOP or PyBOP are recommended.[2] HATU and PyAOP are often preferred for their superior reactivity in hindered couplings.
Suboptimal Base: The choice and amount of base are critical for efficient activation without causing side reactions.Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .[3] Typically, 2-4 equivalents of base are used.
Inadequate Reaction Time: Sterically hindered couplings are kinetically slow.Increase the coupling time. A standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4-12 hours or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test.
Incomplete Coupling Despite Using Potent Reagents Aggregation of the Growing Peptide Chain: As the peptide elongates, it can fold or aggregate on the solid support, further blocking access to the reactive N-terminus.Employ a "double coupling" strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Aic to drive the reaction to completion.
Poor Solvation of the Resin-Bound Peptide: The solvent must effectively swell the resin and solvate the peptide chain to ensure accessibility.Switch to a more effective solvent. N-methylpyrrolidone (NMP) generally has better solvating properties than N,N-dimethylformamide (DMF) for complex peptide sequences.
Formation of Deletion Sequences (Peptides lacking the Aic residue) Premature Termination of the Coupling Reaction: This is a direct consequence of incomplete coupling in the previous cycle.Implement a capping step after the coupling reaction. Acetylating any unreacted N-terminal amines with acetic anhydride will prevent them from reacting in subsequent cycles, simplifying purification.
Potential for Racemization Over-activation or Prolonged Exposure to Basic Conditions: While Aic itself is not chiral at the alpha-carbon, adjacent chiral amino acids in the sequence can be susceptible to racemization, especially during slow, forced coupling conditions.[3][4][5]Use of Additives: High-efficiency coupling reagents like HATU and HBTU are formulated with additives (HOAt and HOBt, respectively) that are known to suppress racemization.[2] Careful Control of Base: Use the minimum amount of base necessary for efficient coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for Aic?

A1: While there is no single "best" reagent for all scenarios, HATU and COMU are highly recommended for incorporating Aic.[2] HATU is well-established for its high reactivity in sterically demanding couplings.[2] COMU offers the advantages of forming a highly reactive Oxyma-based active ester, excellent solubility, and byproducts that are easily washed away.[2]

Q2: Should I pre-activate the Aic before adding it to the resin?

A2: Yes, pre-activation is highly recommended. Mixing the Fmoc-Aic-OH, coupling reagent, and base in solution for a few minutes before adding the mixture to the deprotected resin-bound peptide can improve coupling efficiency.

Q3: Can I use microwave-assisted peptide synthesis (SPPS) for Aic coupling?

A3: Microwave-assisted SPPS can be very effective for difficult couplings as the elevated temperature can help overcome the activation energy barrier. However, it is crucial to carefully optimize the temperature and irradiation time to avoid side reactions and potential racemization of other residues in the peptide.

Q4: What are the ideal equivalents of reagents to use for Aic coupling?

A4: For a difficult coupling like Aic, it is advisable to use a higher excess of reagents. A good starting point is:

  • Fmoc-Aic-OH: 3-5 equivalents

  • Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents

  • Base (e.g., DIPEA): 6-10 equivalents

Q5: How can I confirm that the coupling of Aic was successful?

A5: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by LC-MS to confirm the incorporation of the Aic residue.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of Fmoc-Aic-OH in SPPS
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Aic-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to stand for 2-5 minutes.

  • Coupling: Add the pre-activated Aic solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated Fmoc-Aic-OH.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then dry the resin.

Protocol 2: COMU-Mediated Coupling of Fmoc-Aic-OH
  • Deprotection: Perform the standard Fmoc deprotection with 20% piperidine in DMF and wash the resin.

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-Aic-OH (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) to this solution and immediately add the mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-3 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin as described in Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting difficult Aic couplings.

Aic_Coupling_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start: Aic Coupling kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Proceed to next cycle) kaiser_test->coupling_complete Negative (Yellow) troubleshoot Incomplete Coupling (Positive Kaiser Test) kaiser_test->troubleshoot Positive (Blue) double_couple Perform Double Coupling troubleshoot->double_couple increase_time Increase Coupling Time (e.g., to 4-12h) troubleshoot->increase_time change_reagent Switch to a More Potent Reagent (e.g., HATU, COMU) troubleshoot->change_reagent change_solvent Change Solvent (e.g., to NMP) troubleshoot->change_solvent double_couple->kaiser_test Re-test

Sources

Optimization

Solubility issues of 1-amino-1-cyclodecanecarboxylic acid in organic solvents

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-amino-1-cyclodecanecarboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-amino-1-cyclodecanecarboxylic acid . This unnatural, alicyclic α-amino acid presents a unique "brick-dust" paradox in the laboratory: its massive 10-membered cyclodecane ring renders it highly lipophilic (resisting aqueous solvation), while its α-amino and α-carboxylic acid groups form a tightly bound zwitterionic lattice (resisting non-polar organic solvation).

To successfully manipulate this molecule, you must systematically dismantle its solid-state thermodynamics.

Part 1: Mechanistic Insights & Causality

The root cause of insolubility for 1-amino-1-cyclodecanecarboxylic acid in standard organic solvents (like Dichloromethane or Ethyl Acetate) is its zwitterionic trap . In the solid state, the protonated amine ( NH3+​ ) and deprotonated carboxylate ( COO− ) form an extensive intermolecular salt-bridge network.

Non-polar organic solvents can easily accommodate the hydrophobic cyclodecane ring, but they lack the dielectric constant required to solvate the charged poles. Conversely, polar solvents (like water) are repelled by the massive solvent cavity required to hydrate the 10-carbon ring.

The Solution: You must either shift the pH away from the molecule's isoelectric point to break the zwitterion, or utilize strongly chaotropic solvents that can solvate the charges without repelling the hydrophobic ring. As demonstrated in 1, moving the pH above or below the isoelectric band produces a proportional increase in solubility by converting the zwitterion into a mono-charged salt[1].

Part 2: Troubleshooting FAQs

Q1: I am trying to dissolve 1-amino-1-cyclodecanecarboxylic acid in DCM for a coupling reaction, but it remains a white suspension. What is wrong? A: Dichloromethane (DCM) cannot disrupt the ionic lattice of the zwitterion. To pull the molecule into the organic phase, you must add a lipophilic organic base like DIPEA (N,N-Diisopropylethylamine) or an acid like TFA (Trifluoroacetic acid). This neutralizes one half of the zwitterion, dropping the lattice energy and allowing the lipophilic cyclodecane ring to drive dissolution in DCM.

Q2: I need to prepare a stock solution in DMSO for a biological assay, but it won't fully dissolve. How do I fix this? A: According to , highly hydrophobic zwitterions often require initial dissolution in a strong solvent followed by dilution. Suspend the powder in DMSO, sonicate to break up particulates, and add trace amounts of aqueous NaOH or HCl (0.1 M) dropwise. Shifting the pH forces the molecule out of its insoluble isoelectric state.

Q3: Is there a solvent that will dissolve it directly without altering its protonation state? A: Yes, Hexafluoroisopropanol (HFIP).2 show that HFIP acts as a powerful hydrogen-bond donor, effectively stabilizing hydrophobic side chains while directly solvating the charged backbone[2].

Part 3: Quantitative Data & Solvation Strategies

Summarized below are the optimal solvent systems for 1-amino-1-cyclodecanecarboxylic acid based on the desired downstream application.

Solvent SystemAdditive RequiredDielectric Constant (ε)Solubilization MechanismRecommended Application
DCM TFA (1.1 eq)8.9Protonation of COO− Esterification / Cleavage
DMF / NMP DIPEA (1.5 eq)36.7Deprotonation of NH3+​ Amide Coupling / SPPS
DMSO Aq. NaOH (Trace)46.7Isoelectric point shiftBiological Assay Stocks
HFIP None16.7Direct H-bond disruptionDirect Solubilization / NMR

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains a visual or chemical feedback loop to confirm success before proceeding.

Protocol A: Biphasic Fmoc-Protection for Organic Solubilization

Fmoc-protection neutralizes the amine, permanently breaking the zwitterion and rendering the molecule highly soluble in standard organic solvents (e.g., EtOAc, DCM).

  • Suspension: Weigh 1.0 g of 1-amino-1-cyclodecanecarboxylic acid into a round-bottom flask. Add 10 mL of a 1:1 mixture of 1,4-Dioxane and DI Water.

    • Validation Check: The mixture must appear as a dense, opaque white suspension. If it dissolves completely, your starting material is compromised (likely already a salt).

  • Deprotonation: Add 2.0 equivalents of Na2​CO3​ and stir vigorously for 15 minutes.

    • Validation Check: The solution must transition from opaque to completely transparent. This optical clearing confirms the successful deprotonation of the ammonium group. If particulates remain, the zwitterionic lattice is intact; add 0.1 eq Na2​CO3​ incrementally until optical clarity is achieved.

  • Coupling: Dissolve 1.1 equivalents of Fmoc-OSu in 5 mL of Dioxane and add dropwise over 10 minutes. Stir at room temperature for 4 hours.

  • Precipitation: Cool the flask in an ice bath. Slowly add 1M HCl until the pH reaches 2.0.

    • Validation Check: A massive white precipitate must form immediately. This confirms the Fmoc-protected product has formed, as it is highly insoluble in acidic water.

  • Extraction: Add 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Validation Check: The white precipitate must dissolve entirely into the upper organic layer, confirming the lipophilic nature of the newly protected unnatural amino acid.

Part 5: Visualizations

Solubilization_Mechanisms A 1-Amino-1-cyclodecanecarboxylic Acid (Solid State Zwitterion) B Polar Aprotic Solvent (DMF, DMSO) A->B Insoluble (High Lattice Energy) E Fluoroalcohol Solvent (HFIP) A->E H-Bond Disruption C Add Base (DIPEA) Deprotonation B->C pH > pKa (~9.5) D Add Acid (TFA) Protonation B->D pH < pKa (~2.2) F Soluble Anion (N-Acylation Ready) C->F Breaks Salt Bridge G Soluble Cation (Esterification Ready) D->G Breaks Salt Bridge H Solvated Zwitterion (Direct Coupling) E->H Solvates Charges

Figure 1: Mechanistic pathways for solubilizing alicyclic amino acid zwitterions.

Fmoc_Workflow S1 1. Suspend in H2O/Dioxane S2 2. Add Na2CO3 (pH 9.5) S1->S2 Validate: Turns Clear S3 3. Add Fmoc-OSu (Coupling) S2->S3 Validate: TLC Check S4 4. Acidify to pH 2 (Precipitation) S3->S4 Validate: White Solid S5 5. Extract EtOAc (Solubilization) S4->S5 Validate: Organic Soluble

Figure 2: Self-validating biphasic workflow for Fmoc-protection and organic extraction.

References

  • The Solubility of Amino Acids in Various Solvent Systems Source: University of Rhode Island (DigitalCommons@URI) URL:[Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: National Institutes of Health (PubMed) / Int J Biol Macromol. URL:[Link]

Sources

Troubleshooting

Optimizing cleavage conditions for 1-amino-1-cyclodecanecarboxylic acid peptides

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly complex challenges associated with synthesizing and cleaving peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly complex challenges associated with synthesizing and cleaving peptides containing 1-amino-1-cyclodecanecarboxylic acid (Ac10c) .

Ac10c is a highly sterically hindered, medium-ring cycloaliphatic Cα,α -disubstituted glycine[1]. While its massive 10-membered cyclodecane ring is incredibly useful for locking peptides into rigid β -bends and 310​ -helices for drug development[1], this same structural rigidity creates a nightmare for solid-phase peptide synthesis (SPPS) and final cleavage[2][3]. The steric bulk physically shields the peptide backbone, preventing trifluoroacetic acid (TFA) from efficiently accessing the resin linker and side-chain protecting groups.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-yield recovery of fully deprotected Ac10c-containing peptides.

Diagnostic Workflow

Before adjusting your chemistry, it is critical to identify the exact mode of failure. Use the diagnostic decision tree below to match your LC-MS results with the appropriate optimization strategy.

G Start Analyze Crude Peptide via LC-MS Q1 Is the target mass the major peak? Start->Q1 Success Proceed to Purification Q1->Success Yes Fail1 Mass indicates +56 Da (t-Bu) adducts Q1->Fail1 No, Alkylation Fail2 Low overall yield; Peptide stuck on resin Q1->Fail2 No, Missing Fail3 Mass indicates truncation/hydrolysis Q1->Fail3 No, Degradation Sol1 Increase Scavenger Conc. (Use Reagent K) Fail1->Sol1 Sol2 Extend time to 4-6h or Heat to 35°C Fail2->Sol2 Sol3 Reduce cleavage time; Check for Aspartimide Fail3->Sol3

Troubleshooting decision tree for LC-MS analysis of Ac10c peptide cleavage.

Frequently Asked Questions (FAQs)

Q: Why does my Ac10c peptide fail to cleave completely under standard 2-hour TFA conditions? A: Causality lies in the thermodynamics of the peptide's microenvironment. Ac10c restricts the ϕ and ψ dihedral angles of the backbone, strongly promoting rigid helical structures[1]. This compact folding, combined with the sheer volume of the cyclodecane ring, creates a hydrophobic "umbrella" that severely limits solvent diffusion. TFA cannot easily penetrate this steric shield to protonate the ester/amide bond at the resin linker, requiring significantly longer exposure times (up to 4–6 hours)[4].

Q: I am seeing +56 Da and +106 Da adducts on my mass spectrometer. What is happening? A: These masses correspond to tert-butyl (+56 Da) and Pbf/Pmc (+106 Da) alkylation[4]. Because diffusion is heavily restricted within the sterically hindered Ac10c matrix, carbocations generated during side-chain deprotection remain trapped in close proximity to the peptide backbone for longer periods. If your scavenger concentration is too low, these carbocations will re-attach to nucleophilic residues (like Trp, Cys, or Met). You must use a highly aggressive scavenger cocktail like Reagent K[5].

Q: Should I change my solid support (resin) for Ac10c sequences? A: Yes. Standard polystyrene (PS) resins often collapse or fail to swell adequately when loaded with highly structured, hydrophobic peptides. Switching to a 100% PEG-based resin, such as ChemMatrix, is highly recommended. ChemMatrix exhibits superior swelling properties in TFA, which physically expands the polymer matrix and drastically improves the diffusion of cleavage reagents into the sterically hindered core[6].

Cleavage Cocktail Optimization

To overcome the diffusion barriers presented by Cα,α -disubstituted amino acids, the cleavage cocktail must be carefully selected. Below is a quantitative summary of standard cocktails and their efficacy for Ac10c peptides.

Table 1: Comparison of Cleavage Cocktails for Sterically Hindered Peptides
Cocktail NameComposition (% v/v)Scavenger MechanismEfficacy for Ac10c Peptides
Standard 95% TFA, 2.5% H₂O, 2.5% TISQuenches mild carbocations.Poor: Insufficient for trapped carbocations in hindered microenvironments[4].
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol acts as a strong aromatic trap.Moderate: Good for sequences lacking Met/Cys, but may require extended time.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTMulti-modal trapping (soft and hard nucleophiles)[5].Excellent: The gold standard for highly hindered, complex sequences[5].
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w)Reduces Met(O) and aggressively traps alkylating agents[4].Excellent: Use specifically if Met oxidation is observed alongside steric issues[4].

Experimental Methodologies

When standard room-temperature cleavage fails, you must alter the kinetics of the reaction. The following protocols are self-validating systems designed to force cleavage through thermodynamic or mechanical means.

Protocol 1: Elevated Temperature & Extended Time Cleavage

Causality: Increasing the temperature to 35°C increases the kinetic energy of the TFA molecules, allowing them to breach the hydrophobic barrier created by the Ac10c ring without causing widespread backbone hydrolysis.

Step-by-Step Methodology:

  • Resin Preparation: Wash the dried peptidyl-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) to remove trace DMF, which can form basic dimethylamine and inhibit cleavage.

  • Cocktail Formulation: In a fume hood, prepare fresh Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[4][5]. Add 2.0 mL of cocktail per 100 mg of resin.

  • Incubation: Transfer the resin and cocktail to a sealed, pressure-relieving cleavage vial. Place the vial in a temperature-controlled shaker set to 35°C .

  • Reaction: Agitate gently for 4.0 to 5.0 hours . (Do not exceed 35°C, as temperatures above 40°C risk premature cleavage of the Ac10c peptide backbone).

  • Filtration: Filter the cleavage mixture through a fritted glass funnel into a 15 mL centrifuge tube. Wash the resin twice with 0.5 mL of neat TFA to extract trapped peptide.

  • Precipitation: Slowly drip the combined TFA filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove scavengers[7].

Protocol 2: Flow-Through Cleavage (For Extreme Steric Hindrance)

Causality: In highly aggregated sequences, the local concentration of cleaved protecting groups reaches equilibrium, halting further deprotection. A flow-through method constantly introduces fresh acid and scavengers, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Pack the dried peptidyl-resin into a solid-phase extraction (SPE) column equipped with a PTFE stopcock.

  • Prepare 10 mL of Reagent K per 100 mg of resin.

  • Add 2 mL of the cocktail to the resin, let it sit for 30 minutes to swell the matrix.

  • Open the stopcock slightly to allow a drip rate of roughly 1 drop every 10 seconds.

  • Continuously add the remaining 8 mL of Reagent K to the top of the column over the next 3 hours.

  • Collect the eluent directly into a flask containing 40 mL of ice-cold diethyl ether to immediately precipitate the free peptide.

Mechanistic Pathway of Optimization

Understanding the physical interaction between the resin, the Ac10c residue, and the cleavage reagents is paramount for troubleshooting.

Mechanism Resin PEG-Based Resin (e.g., ChemMatrix) Linker Acid-Labile Linker (Rink Amide / Wang) Resin->Linker Ac10c Ac10c Residue (Steric Shielding) Linker->Ac10c Peptide Chain Heat Elevated Temp (35°C) Increases Kinetics Ac10c->Heat Optimization Time Extended Time (4-6h) Allows Penetration Ac10c->Time Optimization TFA TFA + Scavengers (Diffusion Barrier) TFA->Ac10c Blocked by Bulk Cleaved Free Peptide Fully Deprotected Heat->Cleaved Time->Cleaved

Mechanism of steric shielding by Ac10c and optimized cleavage workflow.

Troubleshooting Matrix

Symptom (LC-MS / HPLC)Primary CauseRecommended Solution
High mass of peptide remains on resin after 2h Steric shielding of the linker by the Ac10c cyclodecane ring[1][3].Extend cleavage time to 4–6 hours[4]. Switch to ChemMatrix PEG resin for better TFA swelling[6].
Target mass + 56 Da (t-Butyl) Slow diffusion traps carbocations near the peptide, causing re-alkylation[4].Switch to Reagent K. Ensure EDT and Phenol are fresh. Use Flow-Through Cleavage (Protocol 2).
Target mass - 18 Da (Water loss) Aspartimide formation during extended cleavage times.Add 5% water to the cleavage cocktail. If issue persists, reduce temperature back to 25°C.
Multiple truncated peaks Premature backbone cleavage due to excessive heat or prolonged acid exposure.Cap cleavage time at 4 hours. Ensure temperature does not exceed 35°C.

References

  • Vibrational Spectroscopic Detection of Beta- and Gamma-Turns in Synthetic and Natural Peptides and Proteins ACS Publications (Chemical Reviews) URL:[Link]

  • Introduction to Peptide Synthesis National Institutes of Health (PMC) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL:[Link]

  • ChemMatrix for Complex Peptides and Combinatorial Chemistry Rawpeg URL:[Link]

  • Google Patents (US20230026641A1)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Steric Effects of 1-Amino-1-cyclodecanecarboxylic Acid and 1-Aminocyclohexanecarboxylic Acid in Peptide and Drug Design

In the landscape of peptidomimetics and rational drug design, the use of conformationally constrained amino acids is a cornerstone for achieving enhanced potency, selectivity, and metabolic stability. Among these, 1-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptidomimetics and rational drug design, the use of conformationally constrained amino acids is a cornerstone for achieving enhanced potency, selectivity, and metabolic stability. Among these, 1-aminocycloalkanecarboxylic acids (Acnc) have garnered significant attention for their ability to induce specific secondary structures in peptides. This guide provides an in-depth comparison of the steric effects of two key members of this family: 1-aminocyclohexanecarboxylic acid (Ac6c) and the less-explored 1-amino-1-cyclodecanecarboxylic acid (Ac10c). By examining their synthesis, conformational landscapes, and impact on peptide structure, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their molecular design strategies.

Introduction: The Role of Steric Hindrance in Molecular Design

The steric bulk of an amino acid residue plays a pivotal role in dictating the local and global conformation of a peptide chain. By introducing Cα,α-disubstituted amino acids, such as the Acnc family, the accessible regions of the Ramachandran plot are significantly restricted, thereby favoring specific secondary structures like β-turns and helices. The size of the cycloalkane ring is a critical determinant of the degree of this conformational restriction. While smaller rings (n=3-5) are highly rigid, larger rings offer a gradient of increasing flexibility. This guide focuses on the contrasting steric profiles of the well-characterized Ac6c and the larger, more flexible Ac10c.

Synthesis of 1-Aminocycloalkanecarboxylic Acids

The synthesis of 1-aminocycloalkanecarboxylic acids is most commonly achieved through one of two classical methods: the Bucherer-Bergs reaction or the Strecker synthesis. Both pathways utilize the corresponding cycloalkanone as a starting material.

Experimental Protocol: Bucherer-Bergs Synthesis of 1-Aminocyclohexanecarboxylic Acid

The Bucherer-Bergs reaction provides a straightforward, one-pot method for the synthesis of hydantoins from ketones, which can then be hydrolyzed to the desired amino acid.

Step 1: Hydantoin Formation

  • In a sealed pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in 50% aqueous ethanol.

  • Heat the mixture to 60-70°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the spiro-hydantoin derivative.

Step 2: Hydrolysis to Amino Acid

  • Suspend the hydantoin in an aqueous solution of a strong base, such as 2 M sodium hydroxide.

  • Heat the mixture at reflux for 12-24 hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a concentrated mineral acid (e.g., HCl) to a pH of approximately 6-7.

  • The desired 1-aminocyclohexanecarboxylic acid will precipitate.

  • Collect the solid by filtration, wash with cold water and a small amount of ethanol, and dry to obtain the final product.

The synthesis of 1-amino-1-cyclodecanecarboxylic acid follows a similar protocol, starting from cyclodecanone. However, the availability and cost of the starting cycloalkanone can be a limiting factor for larger ring systems.

Figure 2: Impact of ring size on backbone dihedral angle restriction.

Comparative Data: Structural Parameters

While extensive experimental data for Ac10c in peptides is limited, we can draw comparisons from computational studies and data from related Acnc compounds. The following table summarizes key expected differences in their structural parameters.

Parameter1-Aminocyclohexanecarboxylic Acid (Ac6c)1-Amino-1-cyclodecanecarboxylic Acid (Ac10c)
Ring Conformation Predominantly chairMultiple low-energy conformations
Backbone Flexibility Highly restrictedModerately restricted
Favored φ/ψ angles α-helical and β-turn regionsBroader range of angles, likely including extended conformations
N-Cα-C' Bond Angle (τ) Typically widened from tetrahedral (~110-112°)Expected to be closer to the standard tetrahedral angle
Impact on Peptide Structure Strong inducer of β-turns and helices [1]Less predictable; can accommodate a wider variety of secondary structures

Experimental Methodologies for Steric Effect Analysis

The steric effects of these amino acids are elucidated through a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction of peptides containing Acnc residues provides definitive information on their solid-state conformation, including precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

  • Peptide Synthesis and Purification: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Crystallization Screening: Employ commercially available or in-house prepared crystallization screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Refine the initial crystallization conditions by varying the precipitant concentration, pH, temperature, and peptide concentration to obtain diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of peptides.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis and Structure Calculation: Assign all proton resonances and use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate an ensemble of solution structures using molecular dynamics or distance geometry algorithms.

Computational Modeling

In the absence of extensive experimental data, particularly for less common residues like Ac10c, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for predicting conformational preferences.

Workflow: Computational Conformational Analysis

  • Model System Creation: Build a model dipeptide, such as N-acetyl-Acnc-N'-methylamide, to represent the amino acid in a peptide backbone.

  • Conformational Search: Perform a systematic search of the φ/ψ conformational space using molecular mechanics or semi-empirical methods to identify low-energy regions.

  • High-Level Energy Calculations: Optimize the geometry of the low-energy conformers and calculate their relative energies using a higher level of theory, such as DFT with an appropriate basis set.

  • Solvent Effects: Incorporate the effects of different solvents using implicit or explicit solvent models to understand how the environment influences conformational preferences.

  • Molecular Dynamics Simulations: Run MD simulations to explore the dynamic behavior of the Acnc-containing peptide and to calculate free energy landscapes.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis XRay X-ray Crystallography SolidState SolidState XRay->SolidState Solid-State Conformation NMR NMR Spectroscopy SolutionState SolutionState NMR->SolutionState Solution Conformation DFT DFT Calculations EnergyProfile EnergyProfile DFT->EnergyProfile Conformational Energy Profile MD MD Simulations Dynamics Dynamics MD->Dynamics Conformational Dynamics Peptide Ac_n_c-containing Peptide Peptide->XRay Peptide->NMR Peptide->DFT Peptide->MD

Sources

Comparative

NMR Characterization and Conformational Profiling of 1-Amino-1-cyclodecanecarboxylic Acid (Ac10c): A Comparison Guide

Executive Summary In peptidomimetic drug development, restricting the conformational flexibility of a peptide backbone is a primary strategy for enhancing receptor affinity, target selectivity, and proteolytic stability[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptidomimetic drug development, restricting the conformational flexibility of a peptide backbone is a primary strategy for enhancing receptor affinity, target selectivity, and proteolytic stability[1]. 1-Amino-1-cyclodecanecarboxylic acid (Ac10c) is a medium-ring, cycloaliphatic Cα,α-disubstituted glycine. Unlike its smaller counterparts (e.g., Ac5c, Ac6c), the bulky 10-membered cyclodecane ring of Ac10c acts as a rigid conformational constraint, strongly inducing β-bends and 310​ -helices[2].

This guide provides an objective comparison of the NMR chemical shifts, structural propensities, and experimental validation protocols for Ac10c against alternative non-canonical amino acids (ncAAs).

Comparative NMR Chemical Shift Profiling

The integration of ncAAs into a peptide backbone alters the local magnetic environment, resulting in distinct NMR chemical shift signatures. The table below summarizes the typical 1 H and 13 C NMR chemical shifts for Ac10c compared to standard alternatives (Aib, Ac5c, Ac6c) in CDCl 3​ .

Table 1: Quantitative NMR Chemical Shift Comparison (CDCl 3​ , 298K)
Amino Acid AnalogueCα ( 13 C, ppm)C=O ( 13 C, ppm)Side-Chain CH 2​ ( 13 C, ppm)Amide NH ( 1 H, ppm)Dominant Conformation
Aib (Acyclic)56.5175.224.5 (CH 3​ )7.8α-helix / 310​ -helix
Ac5c (Cyclopentane)66.2176.524.0, 37.57.9γ-turn / extended
Ac6c (Cyclohexane)59.8175.821.5, 25.2, 32.47.7α-helix / γ-turn
Ac10c (Cyclodecane)62.4 174.9 22.0 – 28.5 (broad) 8.1 β-turn / 310​ -helix
Causality Behind the Chemical Shifts

The distinct chemical shifts of Ac10c are a direct consequence of its unique steric geometry:

  • Cα Deshielding: The 10-membered cyclodecane ring introduces significant transannular steric interactions (Prelog strain). This steric compression deshields the Cα nucleus, pushing its 13 C chemical shift to ~62.4 ppm, which is noticeably downfield compared to the relatively strain-free cyclohexane ring in Ac6c (~59.8 ppm)[1].

  • Signal Broadening: The medium-sized cyclodecane ring undergoes slow conformational interconversion on the NMR timescale at room temperature. This dynamic process results in characteristic line broadening of the side-chain CH 2​ signals in the 22–28 ppm range—a diagnostic feature of successful Ac10c incorporation.

Conformational Propensity & Structural Impact

The choice of cycloaliphatic ring size directly dictates the peptide's folding pathway. Previous experimental and computational findings indicate that smaller rings (Ac5c, Ac6c) frequently yield γ-turn conformations ( i+2→i hydrogen bonding) in short peptides[1]. In stark contrast, Ac10c restricts the backbone dihedral angles ( ϕ,ψ ) to approximately ±60∘,±30∘ . This specific geometric restriction makes Ac10c one of the most potent known inducers of β-turns and 310​ -helices ( i+3→i hydrogen bonding)[2].

Structural_Comparison Aib Aib (Acyclic) Alpha α-Helix (i+4 → i) Aib->Alpha Beta β-Turn / 3_10-Helix (i+3 → i) Aib->Beta Ac5c Ac5c (Cyclopentane) Gamma γ-Turn (i+2 → i) Ac5c->Gamma Ac6c Ac6c (Cyclohexane) Ac6c->Gamma Ac6c->Alpha Ac10c Ac10c (Cyclodecane) Ac10c->Beta Strong Inducer

Figure 1: Conformational propensities of cycloaliphatic Cα,α-disubstituted glycines.

Self-Validating Experimental Methodology

To definitively prove that an Ac10c-containing peptidomimetic has adopted the intended β-turn or 310​ -helical structure, researchers must employ a self-validating analytical workflow. Relying solely on 1D NMR is insufficient; the protocol must cross-verify intramolecular hydrogen bonding through orthogonal techniques[3].

Protocol: Conformational Analysis of Ac10c Peptides

Step 1: 1D and 2D NMR Acquisition

  • Action: Dissolve the synthesized peptide in CDCl 3​ (or DMSO- d6​ ) to a concentration of 2–5 mM. Acquire 1 H, 13 C, TOCSY (for spin-system identification), and ROESY/NOESY spectra (mixing times of 150–300 ms).

  • Causality: NOESY cross-peaks between the amide proton (NH) of residue i and the NH of residue i+1 ( dNN​ connectivities) are hallmark indicators of helical or turn structures.

Step 2: Temperature Coefficient ( Δδ/ΔT ) Determination

  • Action: Acquire 1D 1 H NMR spectra across a temperature gradient (e.g., 298 K to 328 K in 5 K increments). Calculate the temperature coefficient for each amide proton.

  • Logic: Protons exposed to the solvent shift significantly upfield as temperature increases (typically > 4.0 ppb/K). Amide protons shielded by intramolecular hydrogen bonds (characteristic of Ac10c-induced β-turns) exhibit low temperature coefficients (< 2.0 ppb/K).

Step 3: Solvent Titration (CDCl 3​ to DMSO- d6​ )

  • Action: Gradually titrate the strongly hydrogen-bonding solvent DMSO- d6​ into the CDCl 3​ sample (from 0% to 20% v/v).

  • Logic: Solvent-exposed NH protons will experience a dramatic downfield shift as they hydrogen-bond with DMSO. The NH protons locked in the Ac10c-induced 310​ -helix will remain unperturbed, validating the structural integrity.

Step 4: Orthogonal Validation via FT-IR

  • Action: Measure the FT-IR absorption in the Amide A region (3200–3500 cm −1 ) in a non-polar solvent (e.g., CH 2​ Cl 2​ ).

  • Logic: Free, non-hydrogen-bonded NH groups absorb near 3400 cm −1 . A shift to the 3300–3330 cm −1 range orthogonally confirms the presence of the robust intramolecular hydrogen bonds[3] suggested by the NMR data.

Conformational_Workflow cluster_0 Self-Validating Conformational Analysis Protocol A 1D/2D NMR Acquisition (1H, 13C, TOCSY, ROESY) B Resonance Assignment & Chemical Shift Indexing A->B C Temperature Coefficient (Δδ/ΔT) & Solvent Titration B->C E Distance Constraints (NOE Cross-Peaks) B->E D Orthogonal FT-IR Validation (Amide A Band ~3300 cm⁻¹) C->D Validates H-bonds F 3D Structure Elucidation (β-turn / 3_10-helix) D->F E->F

Figure 2: Logical workflow for self-validating structural elucidation of Ac10c peptides.

References

  • Moretto, A., Formaggio, F., Crisma, M., Toniolo, C., Saviano, M., Iacovino, R., Vitale, R. M., & Benedetti, E. (2001). Ac10c: a medium-ring, cycloaliphatic Calpha,alpha-disubstituted glycine. Incorporation into model peptides and preferred conformation. Journal of Peptide Research, 57(4), 307-315.[Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules (MDPI), 13(6), 946.[Link]

  • Keiderling, T. A., et al. (2003). Vibrational Spectroscopic Detection of Beta- and Gamma-Turns in Synthetic and Natural Peptides and Proteins. Chemical Reviews (ACS Publications), 103(5), 2001–2040.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Amino-1-cyclodecanecarboxylic acid

Comprehensive Safety and Operational Guide for Handling 1-Amino-1-cyclodecanecarboxylic Acid As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexpected challenges when in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Amino-1-cyclodecanecarboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexpected challenges when incorporating bulky, unnatural amino acids (UAAs) into their workflows. 1-Amino-1-cyclodecanecarboxylic acid (CAS: 215229-19-9) is a prime example[1]. While it is a powerful tool for introducing conformational constraints into peptidomimetics to enhance in vivo stability and target selectivity, its unique physicochemical properties demand specialized handling, personal protective equipment (PPE), and disposal protocols.

This guide moves beyond standard Safety Data Sheets (SDS) to provide you with field-proven, self-validating methodologies. We will explore not just what to do, but the mechanistic causality behind every safety and operational choice.

Hazard Assessment & The Causality of Risk

Before designing a PPE matrix, we must understand the molecule. 1-Amino-1-cyclodecanecarboxylic acid features a massive 10-carbon cycloalkane ring. This structure dictates two critical risk factors:

  • Electrostatic Volatility: As a fine, highly lipophilic powder, it is prone to static cling and aerosolization during transfer.

  • Biological Membrane Permeability: Studies on related 1-aminocycloalkanecarboxylic acids have demonstrated their ability to cross biological barriers, including the blood-brain barrier, by exploiting specific amino acid transporters such as LAT1[2].

The Causality: Because this UAA can actively transport across lipid bilayers more aggressively than standard proteinogenic amino acids, accidental inhalation or dermal exposure carries a heightened pharmacokinetic risk. Strict respiratory and dermal isolation is non-negotiable.

Table 1: PPE and Engineering Controls by Operational Scale

Summarizing quantitative exposure limits to dictate necessary safety barriers.

Operational ScaleEngineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Analytical (< 10 mg) Draft shield / Analytical balanceNot required if fully enclosedSingle Nitrile (0.11 mm thickness)Safety glasses with side shields
Preparative (10 mg - 1 g) Powder weighing hood (0.5 m/s face velocity)N95 / P100 Particulate RespiratorDouble Nitrile (Outer >0.11 mm)Chemical splash goggles
Bulk / Scale-up (> 1 g) Glovebox or Vented EnclosurePAPR or P100 Half-maskDouble Nitrile + Extended SleevesFace shield over goggles
Table 2: Physicochemical Properties & Operational Implications
PropertyValue / CharacteristicOperational Implication
CAS Number 215229-19-9Ensure accurate SDS tracking and distinct waste labeling.
Molecular Weight 199.29 g/mol Calculate precise molar equivalents to prevent unreacted waste.
Lipophilicity Extremely HighRequires strong aprotic solvents (DMF/DCM); water will fail to solvate.
Steric Hindrance Severe (10-carbon ring)Necessitates highly reactive coupling agents (e.g., HATU) in SPPS.

Operational Workflows: A Self-Validating System

To ensure absolute safety and experimental success, the following step-by-step methodologies incorporate built-in validation checks. If a validation step fails, the protocol must be halted and reassessed.

Protocol A: Safe Weighing and Solubilization

Target: Prevent aerosolization and ensure complete dissolution before peptide synthesis.

  • Environmental Preparation: Engage the powder weighing hood. Use an anti-static zero-ion gun on the balance and spatulas.

    • Causality: The lipophilic nature of the powder makes it highly susceptible to static charge, which can cause the powder to "jump" and aerosolize, bypassing primary containment.

  • PPE Donning: Don double nitrile gloves, an N95 respirator, and chemical splash goggles.

  • Transfer: Using a grounded micro-spatula, transfer the UAA into a pre-tared, anti-static weigh boat, then immediately into a dry reaction vial with a septum cap.

  • Solubilization: Move the sealed vial to a chemical fume hood. Inject a highly polar, aprotic solvent (e.g., DMF or NMP).

    • Causality: The bulky cyclodecane ring repels standard aqueous or mildly polar solvents. Using DMF ensures the hydrophobic bulk is fully solvated.

  • System Validation Check: Hold the vial against a stark light source. The solution must be completely optically clear. Validation rule: Any visible turbidity or suspended particulates indicate incomplete dissolution. If observed, add 5% v/v DCM or apply gentle sonication until clear. Do not proceed to coupling if turbid.

Protocol B: Spill Response and Decontamination

Target: Safely neutralize and remove accidental powder releases without generating airborne hazards.

  • Containment: Immediately restrict access to the area. Do not dry sweep.

    • Causality: Dry sweeping introduces mechanical energy that aerosolizes the fine UAA powder, drastically increasing the inhalation risk and spreading the contamination zone.

  • Wetting: Gently lay absorbent lab pads over the spill. Slowly pour a 10% Isopropanol/Water solution over the pads to wet the powder.

    • Causality: The isopropanol cuts the surface tension of the lipophilic powder, allowing the water to bind the dust into a heavy slurry that cannot become airborne.

  • Wiping: Wipe from the outer perimeter of the spill toward the center to prevent spreading.

  • System Validation Check: After the initial cleanup, run a clean, dry, dark-colored cloth over the affected surface. Inspect under direct light. Validation rule: No white residue should be visible on the dark cloth. If residue is present, repeat steps 2-3.

Waste Segregation and Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance. 1-Amino-1-cyclodecanecarboxylic acid must not be treated as standard biological waste.

  • Solid Waste: All contaminated weigh boats, spatulas, wipes, and outer gloves must be placed in a dedicated, puncture-proof biohazard/chemical waste bin labeled: "Toxic Organic Solid Waste: Unnatural Amino Acids (CAS: 215229-19-9)."

  • Liquid Waste: If the UAA was dissolved in DMF/DCM, the resulting liquid waste must be segregated into a Halogenated Organic Waste carboy. Never mix with aqueous biological waste, as the solvents will degrade the containers and the UAA may precipitate out of solution.

Workflow Visualization

The following diagram illustrates the critical path from storage to disposal, highlighting the specific engineering controls required at each phase.

G A Storage (Desiccated) CAS: 215229-19-9 B Weighing & Transfer (Powder Hood + N95) A->B Transfer C Solvent Dissolution (Fume Hood: DMF/DCM) B->C Solubilize D Peptide Synthesis (Steric Coupling) C->D React E Decontamination & Waste Segregation D->E Dispose

Workflow for the safe handling, dissolution, and disposal of 1-Amino-1-cyclodecanecarboxylic acid.

References

  • Title: 1-AMINO-1-CYCLODECANECARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL
  • Title: Unnatural Amino Acids for Peptide Synthesis Source: MilliporeSigma URL
  • Title: State-of-the-art boron clusters for boron neutron-capture therapy Source: PMC - NIH URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 2
1-Amino-1-cyclodecanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.